N-(3,5-dimethylphenyl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide
Description
This compound features a 3,5-dimethylphenyl group linked via an acetamide moiety to a 1,6-dihydropyrimidin-2-ylsulfanyl scaffold. The pyrimidinone ring is substituted with a propyl group at position 4 and a sulfanyl group at position 2. Its structural uniqueness arises from the combination of electron-donating methyl groups on the aryl ring and the lipophilic propyl chain on the pyrimidine core, which may influence solubility, bioavailability, and intermolecular interactions .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-4-5-13-9-15(21)20-17(19-13)23-10-16(22)18-14-7-11(2)6-12(3)8-14/h6-9H,4-5,10H2,1-3H3,(H,18,22)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJCWWZJMZSDHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC(=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the dihydropyrimidinone core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the propyl group: This step might involve alkylation reactions using propyl halides.
Attachment of the dimethylphenyl group: This can be done through electrophilic aromatic substitution reactions.
Formation of the sulfanylacetamide linkage: This step might involve the reaction of a thiol with an acyl chloride or an amide formation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the dihydropyrimidinone ring can be reduced to form alcohols.
Substitution: The dimethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological pathways.
Medicine: As a potential drug candidate for treating various diseases.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aryl Ring
N-(3,5-Dimethylphenyl)-2,2,2-Trichloro-acetamide
- Key Differences: Replaces the pyrimidinone-sulfanyl group with a trichloroacetamide moiety.
- Crystallography : The 3,5-dimethylphenyl group in this compound adopts a planar geometry, with meta-substituents influencing crystal packing via van der Waals interactions .
N-(2,3-Dichlorophenyl)-2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide
- Key Differences: Substitutes the 3,5-dimethylphenyl group with a 2,3-dichlorophenyl ring and replaces the propyl group with a methyl group on the pyrimidinone.
- The smaller methyl group reduces steric hindrance compared to the propyl chain in the target compound .
- Physical Properties : Melting point (230°C) and molecular weight (344.21 g/mol) are higher than the target compound, likely due to increased halogenated bulk .
Variations in Pyrimidinone Substituents
N-(4-Phenoxy-phenyl)-2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide
- Key Differences: Features a phenoxy-phenyl group instead of 3,5-dimethylphenyl and a methyl group at position 4 of the pyrimidinone.
- Synthesis : Lower yield (60%) compared to the dichlorophenyl analog (80%), suggesting steric challenges in introducing bulkier aryl groups .
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide
- Key Differences: Lacks the pyrimidinone oxygen and substitutes the 3,5-dimethylphenyl group with a simple phenyl ring.
- Structural Insights: The dimethylpyrimidine ring is nearly perpendicular to the acetamide plane (dihedral angle: 91.9°), a conformation that may limit intermolecular interactions compared to the target compound’s planar pyrimidinone system .
- Bond Lengths : The Csp2–S bond (1.759 Å) is shorter than Csp3–S (1.795 Å), indicating stronger conjugation in the pyrimidine-thioacetamide linkage .
Functional Analogues in Agricultural Chemistry
Oxadixyl (N-(2,6-Dimethylphenyl)-2-Methoxy-N-(2-Oxo-3-Oxazolidinyl)Acetamide)
- Key Differences: Replaces the pyrimidinone-sulfanyl group with a methoxy-oxazolidinone system.
- Application : Used as a fungicide, highlighting the role of acetamide derivatives in agrochemicals. The 2,6-dimethylphenyl group in oxadixyl contrasts with the 3,5-dimethyl substitution in the target compound, which may alter target specificity .
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